molecular formula C4H5BrO2 B3328904 Vinyl bromoacetate CAS No. 5309-70-6

Vinyl bromoacetate

Cat. No.: B3328904
CAS No.: 5309-70-6
M. Wt: 164.99 g/mol
InChI Key: DFEHSFZILGOAJK-UHFFFAOYSA-N
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Description

Vinyl bromoacetate is an organic compound with the chemical formula C₄H₅BrO₂. It is a colorless liquid known for its high reactivity and pungent odor. This compound is primarily used as a reagent in organic synthesis and has found applications in various research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl bromoacetate can be synthesized through the bromination of vinyl acetate. The process involves the reaction of vinyl acetate with bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors. The process involves the continuous addition of bromine to a solution of vinyl acetate, followed by purification steps to remove any impurities. The final product is then distilled to achieve the desired concentration and purity .

Chemical Reactions Analysis

Types of Reactions: Vinyl bromoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with alkenes and alkynes, forming dibromo compounds.

    Polymerization Reactions: this compound can be polymerized to form polythis compound, which has applications in material science.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used under mild conditions to achieve the desired addition products.

Major Products Formed:

    Dibromo Compounds: Formed through addition reactions with alkenes and alkynes.

    Substituted Acetates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Vinyl bromoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of vinyl bromoacetate involves its high reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can form reactive intermediates that further react with other molecules, leading to the formation of desired products .

Comparison with Similar Compounds

    Vinyl Acetate: Similar in structure but lacks the bromine atom, making it less reactive.

    Vinyl Chloride: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.

    Vinyl Sulfonate: Used as a green alternative in certain reactions, offering different environmental benefits.

Uniqueness: Vinyl bromoacetate’s uniqueness lies in its high reactivity due to the presence of the bromine atom. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .

Properties

IUPAC Name

ethenyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-2-7-4(6)3-5/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHSFZILGOAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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